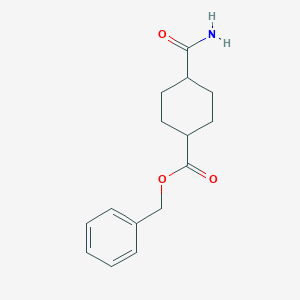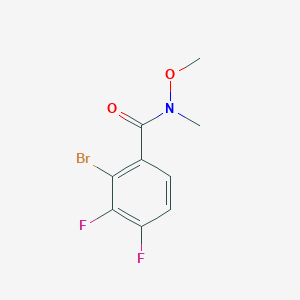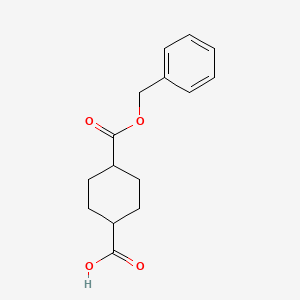
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: is an organic compound that features a cyclohexane ring with two carboxylic acid groups at the 1 and 4 positions, one of which is esterified with a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester typically involves the esterification of trans-1,4-Cyclohexanedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-1,4-Cyclohexanedicarboxylic acid.
Reduction: Formation of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl alcohol.
Substitution: Formation of various substituted cyclohexanedicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of polymers and copolymers.
- Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and structural versatility.
Medicine:
- Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester largely depends on its application. In drug delivery, the ester bond can be hydrolyzed by esterases in the body, releasing the active drug. In polymer synthesis, the compound can undergo polymerization reactions to form long-chain polymers with desirable mechanical properties.
Comparación Con Compuestos Similares
cis-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the spatial arrangement of the carboxylic acid groups.
trans-1,4-Cyclohexanedicarboxylic acid: Lacks the benzyl ester group, leading to different reactivity and applications.
trans-1,2-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the position of the carboxylic acid groups on the cyclohexane ring.
Uniqueness:
- The trans configuration of the carboxylic acid groups in trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester provides distinct steric and electronic properties, making it suitable for specific applications in polymer and materials science.
Propiedades
IUPAC Name |
4-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOAWUCLBBYAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
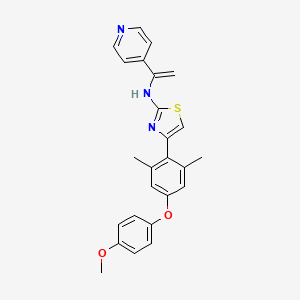
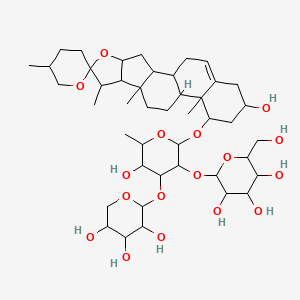
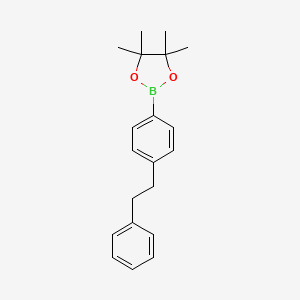
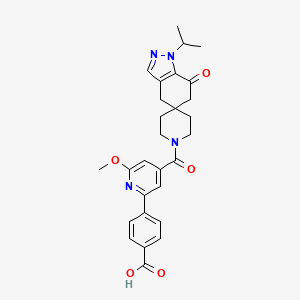
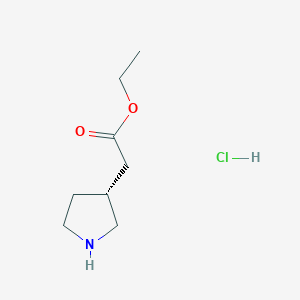
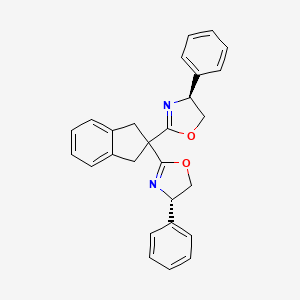
![4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8194147.png)

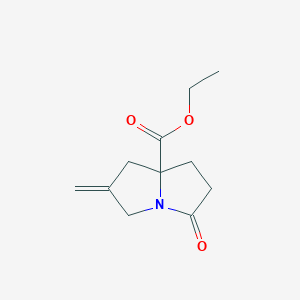
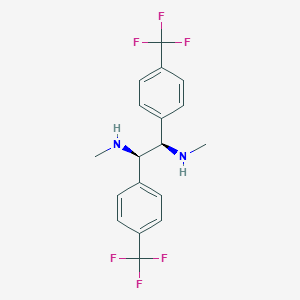
![4-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194177.png)
![4-Amino-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194179.png)
